molecular formula C9H16N2O B13629907 3-(1-Isopropyl-1h-pyrazol-3-yl)propan-1-ol

3-(1-Isopropyl-1h-pyrazol-3-yl)propan-1-ol

Cat. No.: B13629907
M. Wt: 168.24 g/mol
InChI Key: CEYPJLUXUYWOGJ-UHFFFAOYSA-N
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Description

3-(1-Isopropyl-1h-pyrazol-3-yl)propan-1-ol is a chemical compound with the molecular formula C9H16N2O It features a pyrazole ring substituted with an isopropyl group and a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Isopropyl-1h-pyrazol-3-yl)propan-1-ol typically involves the reaction of 1-isopropyl-1H-pyrazole with a suitable propanol derivative. One common method is the nucleophilic substitution reaction where 1-isopropyl-1H-pyrazole reacts with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(1-Isopropyl-1h-pyrazol-3-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1-Isopropyl-1h-pyrazol-3-yl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Isopropyl-1h-pyrazol-3-yl)propan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The pyrazole ring is known to interact with various biological targets, potentially affecting cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Isopropyl-1h-pyrazol-3-yl)propan-1-ol is unique due to the presence of the isopropyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interaction with specific biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

3-(1-propan-2-ylpyrazol-3-yl)propan-1-ol

InChI

InChI=1S/C9H16N2O/c1-8(2)11-6-5-9(10-11)4-3-7-12/h5-6,8,12H,3-4,7H2,1-2H3

InChI Key

CEYPJLUXUYWOGJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC(=N1)CCCO

Origin of Product

United States

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